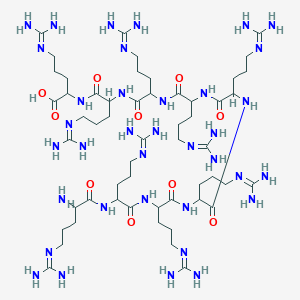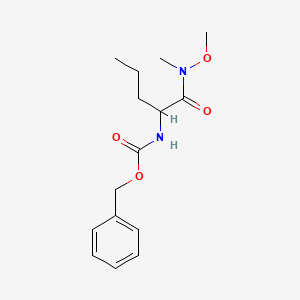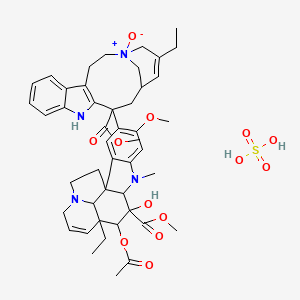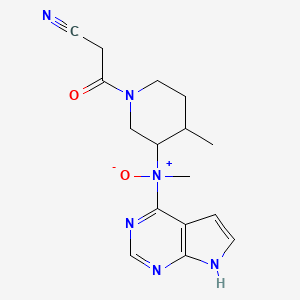![molecular formula C20H35ClNPPd B12292351 Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II)](/img/structure/B12292351.png)
Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) is an organometallic compound with the molecular formula C20H35ClNPPd. It is a palladium complex that features a chloro ligand, a crotyl group, and a di-tert-butyl(4-dimethylaminophenyl)phosphine ligand. This compound is known for its applications in catalysis and organic synthesis.
Métodos De Preparación
The synthesis of Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) typically involves the reaction of palladium(II) chloride with di-tert-butyl(4-dimethylaminophenyl)phosphine and crotyl chloride. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate. The product is then purified through recrystallization or chromatography to achieve high purity .
Análisis De Reacciones Químicas
Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro ligand can be substituted by other nucleophiles such as halides, alkoxides, or amines.
Oxidative Addition: The compound can undergo oxidative addition reactions with organic halides, forming new palladium-carbon bonds.
Aplicaciones Científicas De Investigación
Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a catalyst in various organic synthesis reactions, including cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille couplings.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism of action of Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) involves the coordination of the palladium center with the ligands, which stabilizes the complex and facilitates various catalytic processes. The palladium center acts as a catalyst by undergoing oxidative addition, transmetalation, and reductive elimination steps, which are essential for cross-coupling reactions. The molecular targets and pathways involved include the formation of palladium-carbon bonds and the activation of organic substrates .
Comparación Con Compuestos Similares
Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) can be compared with other palladium complexes such as:
Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II): This compound is also used as a catalyst in organic synthesis but has different ligands and reactivity.
Dichlorobis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II): Similar in structure but with two chloro ligands, it is used in similar catalytic applications.
Di-tert-butyl(4-dimethylaminophenyl)phosphine: This ligand is used in various palladium complexes and provides steric and electronic properties that influence the reactivity of the complex.
Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) is unique due to its specific ligand combination, which provides distinct reactivity and stability in catalytic processes.
Propiedades
Fórmula molecular |
C20H35ClNPPd |
|---|---|
Peso molecular |
462.3 g/mol |
Nombre IUPAC |
(E)-but-2-ene;chloropalladium(1+);4-ditert-butylphosphanyl-N,N-dimethylaniline |
InChI |
InChI=1S/C16H28NP.C4H7.ClH.Pd/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;1-3-4-2;;/h9-12H,1-8H3;3-4H,1H2,2H3;1H;/q;-1;;+2/p-1/b;4-3+;; |
Clave InChI |
ASQSTGRGIHOSGZ-NXZCPFRHSA-M |
SMILES isomérico |
C/C=C/[CH2-].CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.Cl[Pd+] |
SMILES canónico |
CC=C[CH2-].CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.Cl[Pd+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(11R,15S)-4-hexyl-8-methyl-3,5,8,10-tetraza-1-azoniatetracyclo[7.6.0.02,6.011,15]pentadeca-1,3,5,9-tetraen-7-one](/img/structure/B12292283.png)
![2-Chloro-4-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine](/img/structure/B12292293.png)


![3-O-[(T-Butyldiphenylsilyl)]-1,2](/img/structure/B12292329.png)

![1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12292337.png)
![Methyl 4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B12292345.png)

![[3,4-Diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12292368.png)
![cyclo[DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg]](/img/structure/B12292370.png)


